molecular formula C9H5BrO2S B1281049 3-Bromobenzothiophene-2-carboxylic acid CAS No. 29174-66-1

3-Bromobenzothiophene-2-carboxylic acid

Cat. No. B1281049
CAS RN: 29174-66-1
M. Wt: 257.11 g/mol
InChI Key: UDLGTTKXEYIEMM-UHFFFAOYSA-N
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Description

3-Bromobenzothiophene-2-carboxylic acid is a compound that can be inferred to have a bromine atom attached to a benzothiophene ring, specifically at the 3-position, with a carboxylic acid functional group at the 2-position. This structure suggests that the compound could be involved in various chemical reactions and possess unique physical and chemical properties due to the presence of the bromine substituent and the carboxylic acid group.

Synthesis Analysis

The synthesis of related brominated thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of lanthanide complexes using 2-bromine-5-methoxybenzoic acid indicates the potential for brominated benzoic acids to form coordination compounds with metals . Additionally, the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide suggests that brominated aromatic compounds can undergo radical cyclization and carboxylation reactions . These methods could potentially be adapted for the synthesis of 3-bromobenzothiophene-2-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be quite complex, with the potential for various conformers and interactions. For example, the study of 2-amino-5-bromobenzoic acid revealed four different conformers, with the most stable being identified through computational methods . This suggests that 3-bromobenzothiophene-2-carboxylic acid could also exhibit multiple conformations, and its most stable form could be determined through similar computational studies.

Chemical Reactions Analysis

Brominated aromatic compounds are known to participate in a variety of chemical reactions. The synthesis of thienopyridinones and thienopyranones from bromothiophen carboxylic acids demonstrates the ability of these compounds to undergo cyclization reactions . Moreover, the photo-oxidation of dibenzothiophene in seawater resulting in carboxylic and sulphonic acids indicates that brominated thiophenes could also be susceptible to oxidative transformations . These reactions could be relevant to the chemical behavior of 3-bromobenzothiophene-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. For instance, the lanthanide complexes using brominated benzoic acid derivatives exhibit specific thermal properties and phase transitions, as well as bacteriostatic activities . The vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid provides insights into the spectroscopic properties that could be expected for 3-bromobenzothiophene-2-carboxylic acid . These studies suggest that the physical and chemical properties of 3-bromobenzothiophene-2-carboxylic acid could be explored through similar experimental and computational techniques.

Scientific Research Applications

  • Chemical Synthesis

    • Application : 3-Bromobenzothiophene-2-carboxylic acid is used in the field of chemical synthesis . It’s a type of halogenated heterocycle .
    • Results : The outcomes of its use would depend on the specific reactions it’s used in. The source does not provide quantitative data or statistical analyses .
  • Organic Chemistry

    • Application : One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides .
    • Method : This method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
    • Results : A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
  • Pharmaceutical Sciences

    • Application : Multisubstituted benzothiophenes such as sertaconazole, raloxifene, and DNTT have served in a broad range of research fields including pharmaceutical sciences .
    • Method : The synthesis of multisubstituted benzothiophenes remains still difficult in terms of the applicable functional groups and substitution patterns due to the limited methods constructing the benzothiophene skeleton and introducing substituents .
    • Results : A novel approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors was presented .
  • Materials Chemistry

    • Application : Multisubstituted benzothiophenes have been used in the field of materials chemistry .
    • Method : The method involves the formation of benzothiophene skeleton via aryne intermediates, and further addition with aryne intermediates .
    • Results : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
  • Synthesis of (benzo[b]thiophen-3-yl)trimethylstannane

    • Application : 3-Bromothianaphthene may be used in the synthesis of (benzo[b]thiophen-3-yl)trimethylstannane .
    • Results : The outcomes of its use would depend on the specific reactions it’s used in. The source does not provide quantitative data or statistical analyses .
  • Substitution Reaction with Piperidine

    • Application : The substitution reaction of 3-bromothianaphthene with piperidine to form 3-piperidinothianaphthene has been reported .
    • Results : The major product of this reaction is 3-piperidinothianaphthene .

Safety And Hazards

3-Bromobenzothiophene-2-carboxylic acid is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It has hazard statements H302 - H317, which means it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing its dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers I found some references to 3-Bromobenzothiophene-2-carboxylic acid in the literature , but I couldn’t retrieve the specific papers for a detailed analysis.

properties

IUPAC Name

3-bromo-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLGTTKXEYIEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481884
Record name 3-Bromobenzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzothiophene-2-carboxylic acid

CAS RN

29174-66-1
Record name 3-Bromobenzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzothiophene-2-carboxylic acid
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